Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate
Description
Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate is a chemical compound with a complex structure that includes a pyridine ring substituted with cyano, methyl, and trifluoromethyl groups
Properties
IUPAC Name |
ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2S/c1-3-20-11(19)4-5-21-12-9(7-17)10(13(14,15)16)6-8(2)18-12/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYCGSKDMSTATQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCSC1=NC(=CC(=C1C#N)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate typically involves multiple steps. One common synthetic route includes the reaction of 3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthiol with ethyl 3-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group, forming amides or alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yields .
Scientific Research Applications
Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The cyano group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate can be compared with other similar compounds, such as:
Ethyl 3-[3-cyano-6-methyl-2-pyridylthio]propanoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Ethyl 3-[3-cyano-4-(trifluoromethyl)-2-pyridylthio]propanoate: The position of the methyl group is different, which can affect the compound’s reactivity and interactions.
Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]butanoate:
Biological Activity
Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate, a compound with significant potential in agricultural and pharmaceutical applications, has garnered attention for its biological activities. This article delves into its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C₁₁H₉F₃N₂O₂S
- Molecular Weight : 258.197 g/mol
- Melting Point : 57–59 °C
- CAS Number : 1565827-82-8
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives. The introduction of the trifluoromethyl group and the thioether moiety is crucial for enhancing the compound's biological activity.
Antibacterial Activity
Research indicates that compounds containing thioether groups, such as this compound, exhibit significant antibacterial properties. For instance, studies have shown that related thioether compounds demonstrated higher antibacterial efficacy against R. solanacearum and Xanthomonas oryzae at concentrations of 100 mg/L. The activity was notably higher than that of commercial antibacterial agents like thiodiazole copper and bismerthiazol .
Insecticidal Activity
Insecticidal assays revealed that similar trifluoromethylpyridine derivatives exhibited substantial insecticidal activity against pests such as Plutella xylostella. Compounds derived from this class showed insecticidal rates ranging from 70% to 75% in controlled experiments . The presence of the trifluoromethyl group appears to enhance the efficacy of these compounds in pest control applications.
Case Studies
- Study on Antibacterial Efficacy : A study evaluated various thioether-containing compounds, including this compound, demonstrating its superior activity against R. solanacearum with an inhibition rate of up to 67% compared to lower rates for conventional agents .
- Insecticidal Effectiveness : In a comparative study of several synthesized derivatives, this compound was highlighted for its effectiveness, achieving a mortality rate of 75% against P. xylostella at a concentration of 100 mg/L .
Table of Biological Activities
| Compound Name | Target Organism | Activity (%) at 100 mg/L | Comparison with Control |
|---|---|---|---|
| This compound | R. solanacearum | 67% | Higher than TC (51%) |
| This compound | P. xylostella | 75% | Comparable to commercial agents |
| Related Thioether Derivative | Xanthomonas oryzae | Varies (up to ~64%) | Higher than BT (38%) |
Q & A
Basic Research Questions
Q. What are the optimized synthetic pathways for Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate, and what critical reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A representative approach involves reacting a pyridyl thiol intermediate with ethyl 3-bromopropanoate under basic conditions (e.g., tripotassium phosphate in tetrahydrofuran) to form the thioether linkage .
- Key Conditions :
- Temperature: Room temperature (20–25°C) for 10–30 minutes .
- Solvents: Tetrahydrofuran (THF) or ethyl acetate .
- Catalysts/Reagents: 2,4,6-Tripropyl-1,3,5,2,4,6-trioxatriphosphine (PEPA) as a coupling agent in ethyl acetate/N,N-dimethylformamide mixtures improves reaction efficiency .
- Yield: Up to 100% under optimized conditions, though crude product purification may reduce final yield .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Analytical Techniques :
- LCMS : Molecular ion peak at m/z 789.1 [M+H]⁺ confirms molecular weight .
- HPLC : Retention time of 1.01 minutes under reversed-phase conditions (C18 column, acetonitrile/water gradient) .
- NMR : Key signals include trifluoromethyl (δ ~120–125 ppm in ¹⁹F NMR) and cyano group (δ ~110–115 ppm in ¹³C NMR) .
Advanced Research Questions
Q. What is the structure-activity relationship (SAR) of this compound as a protoporphyrinogen oxidase (PPO) inhibitor?
- Biological Data : Analogous pyridazinone-containing derivatives (e.g., compound 10ae) exhibit potent PPO inhibition with Kᵢ values as low as 0.0338 μM against Nicotiana tabacum PPO .
- SAR Insights :
- The 3-cyano group enhances electron-withdrawing effects, stabilizing enzyme binding.
- Trifluoromethyl and methyl groups at the 4- and 6-positions, respectively, improve hydrophobic interactions .
Q. How can synthetic routes be optimized to minimize side reactions and improve scalability?
- Challenges : Competing hydrolysis of the ethyl ester group under basic conditions and thioether oxidation.
- Optimization Strategies :
- Use anhydrous solvents and inert atmospheres (N₂) to prevent hydrolysis .
- Replace PEPA with milder coupling agents (e.g., EDCI/HOBt) to reduce side-product formation .
- Purification via flash chromatography (silica gel, hexane/ethyl acetate eluent) achieves >98% purity .
- Scalability : Batch reactions in THF at 0°C followed by phase separation (ethyl acetate/brine) enable gram-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
